2-({[(Tert-butoxy)carbonyl](methyl)amino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multiple steps, including the protection of amine groups with the Boc group and the formation of the pyrimidine ring. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The pyrimidine ring is often synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
The uniqueness of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C12H17N3O5 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)15(4)6-8-13-5-7(10(17)18)9(16)14-8/h5H,6H2,1-4H3,(H,17,18)(H,13,14,16) |
InChI Key |
JDMQGPYYCHDOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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